molecular formula C15H18FN5 B1438567 {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine CAS No. 1039891-92-3

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine

Cat. No.: B1438567
CAS No.: 1039891-92-3
M. Wt: 287.34 g/mol
InChI Key: DOGGULQIPCBSKS-UHFFFAOYSA-N
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Description

“{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine” is a chemical compound with the CAS Number 1039891-92-3 . It has a molecular weight of 287.34 . The IUPAC name for this compound is {3-fluoro-4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17FN4O/c16-13-10-12(11-21)2-3-14(13)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10,21H,6-9,11H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine has potential applications in scientific research, particularly in the fields of drug design and development. It has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of neurotransmitters, such as serotonin and dopamine. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. In addition, this compound has been studied for its potential use in the treatment of depression and anxiety, as well as its potential use as an anti-inflammatory agent.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, this compound is relatively non-toxic, and has a low potential for inducing side effects. However, this compound is relatively expensive, and is not readily available in large quantities. In addition, the mechanism of action of this compound is not yet fully understood, and further research is needed to understand its full potential.

Future Directions

The potential future directions for {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine research include the development of new synthesis methods, the exploration of its potential uses in drug design and development, and the investigation of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of this compound, as well as its potential therapeutic applications in the treatment of neurodegenerative diseases, depression, anxiety, and inflammation. Finally, further research is needed to understand the potential side effects of this compound, and to develop strategies for minimizing these effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5/c16-13-10-12(11-17)2-3-14(13)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGULQIPCBSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)CN)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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